[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid typically involves the reaction of 5,7-dimethyl-2-phenyl-1H-indole with thioacetic acid under controlled conditions. The reaction is often catalyzed by acids such as methanesulfonic acid (MsOH) and carried out under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The indole ring structure allows it to bind with high affinity to multiple receptors, making it a versatile molecule in drug development .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: An indole derivative with antiviral properties.
Indole-2-carboxylate: Another indole derivative used in medicinal chemistry.
Uniqueness
2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is unique due to its specific thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62663-19-8 |
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Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-12(2)16-14(9-11)18(22-10-15(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI Key |
LFDJJRXCWGOYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)SCC(=O)O)C |
Origin of Product |
United States |
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